molecular formula C6H3BrClNO2 B1328927 1-Bromo-2-chloro-4-nitrobenzene CAS No. 29682-39-1

1-Bromo-2-chloro-4-nitrobenzene

Cat. No.: B1328927
CAS No.: 29682-39-1
M. Wt: 236.45 g/mol
InChI Key: YKSXEJZFIQAUHJ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-nitrobenzene (CAS 29682-39-1) is a halogenated aromatic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It is characterized by substituents at positions 1 (bromo), 2 (chloro), and 4 (nitro) on the benzene ring. This compound is a yellow crystalline solid with a melting point of 61°C and is commercially available at ≥97% purity . Its primary application lies in organic synthesis, particularly as a precursor for antimicrobial agents such as dicationic bisguanidine-arylfuran derivatives, which exhibit potent activity against Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-Bromo-2-chloro-4-nitrobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Pharmaceuticals
1-Bromo-2-chloro-4-nitrobenzene is often used as a precursor in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for diverse reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be utilized in the synthesis of anti-cancer agents and anti-inflammatory drugs.

2. Synthesis of Dyes and Pigments
The compound serves as an important intermediate in the production of azo dyes. The nitro group can undergo reduction to an amine, which can then couple with diazonium salts to form vibrant dyes used in textiles and inks.

3. Agrochemical Production
In agricultural chemistry, this compound is employed as an intermediate for synthesizing herbicides and pesticides. Its chlorinated structure enhances biological activity against pests while minimizing environmental impact.

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). It can be separated on specialized columns, allowing for the analysis of complex mixtures in research laboratories .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing a novel anti-cancer drug. The compound was subjected to nucleophilic substitution reactions, leading to the formation of a key intermediate that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Dye Production

Research highlighted the role of this compound in producing azo dyes. The compound underwent reduction followed by diazotization, resulting in high-yield dye production with excellent colorfastness properties.

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds
PharmaceuticalsIntermediate for drug synthesisAnti-cancer agents
Dyes and PigmentsAzo dye production via coupling reactionsTextile dyes
AgrochemicalsSynthesis of herbicidesSelective herbicides
Analytical ChemistryHPLC analysis and separationIdentification of impurities

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The reactivity and properties of halogenated nitrobenzenes are highly dependent on substituent positions. Below is a comparison with key structural analogs:

Table 1: Comparison of Structural Isomers and Positional Analogs

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-2-chloro-4-nitrobenzene 29682-39-1 C₆H₃BrClNO₂ 1-Br, 2-Cl, 4-NO₂ 236.45 Antimicrobial precursor; mp 61°C
4-Bromo-1-chloro-2-nitrobenzene 16588-24-2 C₆H₃BrClNO₂ 4-Br, 1-Cl, 2-NO₂ 236.45 Positional isomer; similar synthesis uses
1-Bromo-4-chloro-2-nitrobenzene 29682-39-1* C₆H₃BrClNO₂ 1-Br, 4-Cl, 2-NO₂ 236.45 Note: Same CAS as target due to naming ambiguity
1-Bromo-3-chloro-5-nitrobenzene 219817-43-3 C₆H₃BrClNO₂ 1-Br, 3-Cl, 5-NO₂ 236.45 Meta-substituted isomer; limited data

Notes:

  • The positional arrangement of substituents significantly impacts electronic effects. For example, the para -nitro group in this compound enhances electrophilic substitution at specific ring positions, making it a preferred intermediate in multi-step syntheses .
  • The meta -nitro isomer (1-bromo-3-chloro-5-nitrobenzene) is less commonly reported, suggesting reduced utility in mainstream applications .

Halogen-Substituted Analogs

Replacement of one halogen with another alters polarity, stability, and biological activity:

Table 2: Halogen-Substituted Analogs

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-2-chloro-4-fluorobenzene 110407-59-5 C₆H₃BrClF 1-Br, 2-Cl, 4-F 209.45 Fluorinated analog; bp 196–201°C
1-Bromo-2-fluoro-4-nitrobenzene 185331-69-5 C₆H₃BrFNO₂ 1-Br, 2-F, 4-NO₂ 220.00 Fluorine enhances lipophilicity; mp 45.8°C
1-Bromo-4-chlorobenzene 106-39-8 C₆H₄BrCl 1-Br, 4-Cl 191.46 Simpler analog; mp 63–66°C

Notes:

  • Fluorine substitution (e.g., 1-bromo-2-fluoro-4-nitrobenzene) increases lipophilicity and metabolic stability, making such analogs valuable in pharmaceutical design .
  • The non-nitrated analog 1-bromo-4-chlorobenzene is a common solvent and intermediate in agrochemical synthesis .

Nitro Group Modifications

The nitro group’s presence and position dictate reactivity in substitution reactions:

Table 3: Nitro Group Variants

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
This compound 29682-39-1 C₆H₃BrClNO₂ 1-Br, 2-Cl, 4-NO₂ 236.45 Nitro at 4-position directs electrophiles
1-Bromo-2-methyl-4-nitrobenzene 7149-70-4 C₇H₆BrNO₂ 1-Br, 2-CH₃, 4-NO₂ 216.03 Methyl group introduces steric hindrance
4-Bromo-2-chlorobenzonitrile 154607-01-9 C₇H₃BrClN 4-Br, 2-Cl, 1-CN 216.46 Nitrile group enhances polarity; mp 67–68°C

Notes:

  • Replacing nitro with a cyano group (e.g., 4-bromo-2-chlorobenzonitrile) shifts reactivity toward nucleophilic aromatic substitution .
  • Methyl substitution (1-bromo-2-methyl-4-nitrobenzene) reduces reaction rates due to steric effects .

Biological Activity

1-Bromo-2-chloro-4-nitrobenzene (CAS Number: 29682-39-1) is a halogenated aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₆H₃BrClNO₂
  • Molecular Weight : 236.45 g/mol
  • Melting Point : 59°C to 62°C

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. The inhibition of CYP1A2 can lead to altered metabolism of various drugs, which is critical in pharmacokinetics and drug interactions:

EnzymeInhibition Status
CYP1A2Yes
CYP2C19No
CYP2C9No
CYP2D6No
CYP3A4No

Additionally, it is classified as a blood-brain barrier (BBB) permeant , indicating its potential central nervous system effects .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. A study evaluated its effects on human malignant cells, revealing significant cytotoxicity that suggests potential as an anti-cancer agent. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. In vitro studies have shown that it possesses bacteriostatic properties against certain bacterial strains. The compound's effectiveness was assessed using standard antimicrobial susceptibility tests, indicating its potential use in treating bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good lipophilicity, with a consensus log P_o/w value around 2.42, which supports its absorption and distribution characteristics in biological systems. Its skin permeability is relatively low (Log Kp=5.43 cm s\text{Log Kp}=-5.43\text{ cm s}), which may limit topical applications but indicates potential for systemic delivery .

Toxicological Considerations

Despite its promising biological activities, the toxicological profile must be carefully considered. The compound is classified with several hazard statements (H302-H315-H319-H335), indicating risks such as acute toxicity and irritation upon exposure .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2-chloro-4-nitrobenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and nitration steps. For example:

  • Halogenation : Bromination of 2-chloronitrobenzene using FeBr₃ as a catalyst under controlled temperatures (40–60°C) to minimize side reactions .
  • Nitration : Prior nitration of chlorobenzene with mixed HNO₃/H₂SO₄ at 0–5°C to direct nitro groups to the para position .
  • Optimization : Yield is maximized by maintaining anhydrous conditions and using stoichiometric control. Impurities (e.g., dihalogenated byproducts) can be reduced via column chromatography or recrystallization.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies resolved?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting due to nitro and halogen groups) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in molecular geometry .
  • Chromatography : HPLC or GC-MS identifies purity (>98% by area normalization). Discrepancies between theoretical and observed melting points may arise from polymorphism, requiring DSC analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats are mandatory due to toxicity (R36/37/38) .
  • Storage : In airtight containers at 2–8°C, away from reducing agents to prevent decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Questions

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The nitro group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the adjacent bromine atom. This facilitates oxidative addition in palladium-catalyzed Suzuki couplings with arylboronic acids. However, steric hindrance from the nitro group may slow transmetallation steps. Optimizing ligand systems (e.g., SPhos) and using polar aprotic solvents (DMF) improves coupling efficiency .

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

  • Structure Solution : SHELXD identifies heavy atoms (Br, Cl) via dual-space methods, while SHELXE refines phases for nitro group positioning .
  • Refinement : SHELXL adjusts thermal parameters and occupancy rates to address disorder in halogen or nitro group orientations. Twinning parameters (TWIN/BASF) resolve overlapping reflections in low-symmetry crystals .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or relativistic effects (e.g., halogen-heavy atoms). Validate computational models (DFT) by including solvent corrections (IEF-PCM) and relativistic pseudopotentials .
  • Validation : Cross-check with X-ray data or isotopic labeling (e.g., deuterated analogs) to confirm assignments .

Q. What role does this compound play in synthesizing bioactive molecules like kinase inhibitors?

This compound serves as a precursor for AZD3264 (IKK2 inhibitor). Key steps include:

  • Suzuki Coupling : Reaction with 2-cyanoarylboronic esters to form biphenyl intermediates .
  • Cyclization : Acid-mediated cyclization generates phenanthridine cores, which are functionalized further for bioactivity screening.

Properties

IUPAC Name

1-bromo-2-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSXEJZFIQAUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183839
Record name 1-Bromo-2-chloro-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29682-39-1
Record name 1-Bromo-2-chloro-4-nitrobenzene
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Record name 1-Bromo-2-chloro-4-nitrobenzene
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Record name 1-Bromo-2-chloro-4-nitrobenzene
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Record name 1-bromo-2-chloro-4-nitrobenzene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-Bromo-2-chloro-4-nitrobenzene
1-Bromo-2-chloro-4-nitrobenzene
1-Bromo-2-chloro-4-nitrobenzene
1-Bromo-2-chloro-4-nitrobenzene
1-Bromo-2-chloro-4-nitrobenzene
1-Bromo-2-chloro-4-nitrobenzene

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